molecular formula C11H15Cl2NO2 B5693127 2-[(3,4-Dichlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol

2-[(3,4-Dichlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol

Cat. No.: B5693127
M. Wt: 264.14 g/mol
InChI Key: YXYOXGSDQLJFDP-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol is an organic compound with a complex structure that includes a dichlorophenyl group, a hydroxyethyl group, and an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dichlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol typically involves the reaction of 3,4-dichlorobenzyl chloride with 2-aminoethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 2-aminoethanol attacks the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and flow rate, which can enhance the efficiency and yield of the process. The use of continuous flow reactors also minimizes the formation of by-products and reduces the overall reaction time.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dichlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, resulting in the formation of an amine.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3,4-Dichlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential use as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: It is used as a precursor in the synthesis of other chemical compounds, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dichlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-Dichlorophenyl)methylamino]ethanol
  • 2-[(3,4-Dichlorophenyl)methyl-(2-hydroxyethyl)amino]propane
  • 2-[(3,4-Dichlorophenyl)methyl-(2-hydroxyethyl)amino]butane

Uniqueness

2-[(3,4-Dichlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dichlorophenyl and hydroxyethyl groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO2/c12-10-2-1-9(7-11(10)13)8-14(3-5-15)4-6-16/h1-2,7,15-16H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYOXGSDQLJFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN(CCO)CCO)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-[(2-Hydroxy-ethyl)-(3,4-dichlor-benzyl)-amino]-ethanol was prepared according to the general method as outlined in Example 1 (Step 4). Starting from diethanolamine (4.84 g, 46 mmol) and 3,4-dichlorobenzyl chloride (8.97 g, 46 mmol), 9.4 g of the product was isolated. Yield, (78%); white solid; MS: 264.3 (M+H)+
Quantity
4.84 g
Type
reactant
Reaction Step One
Quantity
8.97 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-[(2-Hydroxy-ethyl)-(3,4-dichloro-benzyl)-amino]-ethanol was prepared according to the general method as outlined in example 83. Starting from diethanolamine (4.84 g, 46 mmol) and 3,4-dichlorobenzyl chloride (9.0 g, 46 mmol). Yield 13.8 g (99%); colorless oil; MS: 264.3 (M+H)+.
Quantity
4.84 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two

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